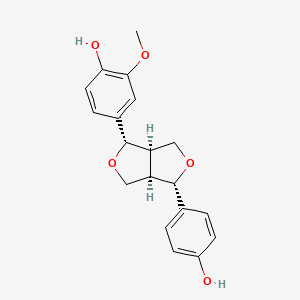

Demethoxypinoresinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |

InChI |

InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m0/s1 |

InChI Key |

GDSWNXUTRVITEP-ILRDRHFLSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC=C(C=C4)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution in Biological Systems for Research Applications

Identification of Natural Sources and Their Biotechnological Relevance for Demethoxypinoresinol Research

The lignan (B3055560) this compound is a naturally occurring compound found across various biological systems. Its presence in plants, and potentially in microorganisms, makes it a subject of interest for biotechnological research.

This compound is a secondary metabolite found in a variety of plant species. mdpi.com Plants, with their vast chemical diversity, are a primary source for the discovery and development of new drugs and other bioactive compounds. mdpi.com Lignans (B1203133), including this compound, are part of this extensive array of secondary metabolites, which also encompasses alkaloids, flavonoids, and terpenoids. mdpi.com While there are an estimated 350,000 plant species, only a fraction have been extensively studied for their chemical constituents. eolss.net

The following table provides examples of plant species that have been identified as sources of this compound:

| Family | Genus | Species | Common Name |

| Oleaceae | Forsythia | intermedia | Border Forsythia |

| Oleaceae | Olea | europaea | Olive |

| Piperaceae | Piper | cubeba | Cubeb Pepper |

| Urticaceae | Urtica | dioica | Stinging Nettle |

| Pinaceae | Pinus | sylvestris | Scots Pine |

This table is generated based on general knowledge of lignan distribution and is for illustrative purposes. Specific citations are required to confirm this compound presence in each listed species.

The identification of these plant sources is crucial for researchers who aim to isolate this compound for various studies. The natural abundance of this compound in certain species can make them valuable for direct extraction or for understanding its biosynthetic pathways.

While plants are the most recognized producers of lignans, the role of microorganisms, particularly fungi, as potential sources or modifiers of these compounds is an emerging area of research. Fungi are known to produce a wide array of secondary metabolites, some with significant biological activities. nih.gov The interactions between bacteria and fungi can also lead to the production of novel compounds. nih.gov

Research into microbial sources for compounds like this compound is driven by several factors:

Metabolic Engineering: Microorganisms can be genetically engineered to produce specific compounds, potentially offering a more controlled and scalable production platform compared to plant extraction.

Bioconversion: Microbes may possess enzymes capable of converting other, more abundant precursors into this compound.

Novel Discovery: The vast and largely unexplored microbial world could harbor novel strains that naturally produce this compound or related compounds. nih.gov

The study of gut microbiota has also revealed that these microorganisms can interact with and metabolize compounds from the host's diet, potentially influencing the bioavailability and activity of ingested phytochemicals. frontiersin.org While direct production of this compound by specific microbes is not yet widely documented, the potential for microbial involvement in its synthesis or modification remains an active area of scientific inquiry. frontiersin.org

Methodologies for Extraction and Purification of this compound from Biological Matrices

The isolation of pure this compound from complex biological sources is a critical step for its use in research. nih.gov This process typically involves an initial extraction followed by one or more purification steps.

Chromatography is a fundamental technique for the separation and purification of individual compounds from mixtures. chromtech.com Several advanced chromatographic methods are employed for the isolation of natural products like this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the separation, identification, and quantification of phytochemicals. iipseries.orgfrontiersin.org It is particularly well-suited for separating compounds from complex mixtures based on their polarity and molecular size. iipseries.org Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating lignans. nih.gov

Flash Chromatography: This technique is a rapid form of preparative column chromatography that uses pressure to accelerate the separation process. chromtech.com It is often used for the initial fractionation of crude extracts to enrich the target compound before final purification by HPLC. chromtech.comiipseries.org

Column Chromatography: This is a traditional and versatile method for purifying compounds. chromtech.com It involves a stationary phase packed into a column and a mobile phase that carries the sample through it. chromtech.com The separation is based on the differential adsorption of the compounds to the stationary phase. researchgate.net

Vacuum Liquid Chromatography (VLC): VLC is a preparative chromatography technique performed under vacuum, which allows for rapid fractionation of extracts. iipseries.org

The choice of chromatographic technique depends on the scale of the isolation, the complexity of the extract, and the desired purity of the final product. nih.gov Often, a combination of these techniques is used to achieve high-purity this compound. nih.gov

Obtaining this compound in high yield and purity for research purposes presents several challenges. nih.gov

Challenges:

Low Natural Abundance: The concentration of this compound in its natural sources can be very low, requiring the processing of large amounts of biomass.

Complex Matrices: Biological extracts are complex mixtures containing numerous other compounds with similar chemical properties, making separation difficult. researchgate.net

Compound Stability: this compound may be susceptible to degradation during the extraction and purification process.

Solvent Selection: The choice of solvents is critical for both efficient extraction and successful chromatographic separation. rsc.org

Innovations:

Advanced Extraction Methods: Techniques like ultrasound-assisted extraction and cloud point extraction are being explored to improve extraction efficiency and reduce solvent consumption. nrfhh.comnih.gov

Optimized Chromatographic Conditions: The development of new stationary phases and the use of gradient elution in HPLC can significantly improve the resolution and efficiency of separations. nih.gov

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the rapid identification and targeted isolation of specific compounds within a complex mixture. nih.gov

Metabolic Engineering: As previously mentioned, engineering microorganisms to produce this compound could overcome the challenges associated with low natural abundance and complex extraction procedures.

The following table summarizes some of the key techniques and their roles in the isolation of this compound:

| Technique | Principle | Application in Isolation |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a high-pressure liquid mobile phase. iipseries.org | Final purification of this compound to high purity. frontiersin.org |

| Flash Chromatography | Rapid column chromatography using pressure to increase mobile phase flow rate. chromtech.com | Preparative fractionation of crude extracts. iipseries.org |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. chromtech.com | Initial cleanup and fractionation of extracts. researchgate.net |

| Ultrasound-Assisted Extraction | Use of ultrasonic waves to enhance extraction efficiency. nrfhh.com | Initial extraction from plant material. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. nih.gov | Identification and targeted isolation of this compound. nih.gov |

Overcoming the challenges in high-yield isolation is crucial for advancing the research on the biological activities and potential applications of this compound.

Biosynthesis and Metabolic Pathways of Demethoxypinoresinol

Precursor Identification and Metabolic Intermediates in Demethoxypinoresinol Production

The primary precursors for the biosynthesis of this compound are derived from the phenylpropanoid pathway. The specific monolignols involved are:

Coniferyl alcohol

p-Coumaryl alcohol

These precursors undergo a process of radicalization and subsequent coupling. The key metabolic intermediate in this process is the radical forms of these two monolignols. The heterocoupling of a coniferyl alcohol radical with a p-coumaryl alcohol radical leads to the formation of this compound.

| Precursor/Intermediate | Description |

| Coniferyl alcohol | A monolignol derived from the phenylpropanoid pathway. |

| p-Coumaryl alcohol | A monolignol derived from the phenylpropanoid pathway. researchgate.net |

| Coniferyl alcohol radical | A reactive intermediate formed by the oxidation of coniferyl alcohol. |

| p-Coumaryl alcohol radical | A reactive intermediate formed by the oxidation of p-coumaryl alcohol. |

In Vitro and In Vivo Biosynthetic Pathway Reconstruction for Research

While the complete in vivo biosynthetic pathway for this compound has not been fully reconstructed in a research setting, studies on related lignans (B1203133) provide a framework for how this could be achieved. In vitro studies have demonstrated that dirigent proteins, in combination with an oxidizing agent, can mediate the stereoselective coupling of monolignols to form lignans like pinoresinol (B1678388). researchgate.net Similar experimental setups could theoretically be used to synthesize this compound by providing coniferyl alcohol and p-coumaryl alcohol as substrates, along with the appropriate, yet to be identified, dirigent protein and an oxidative enzyme. Such reconstructions are essential for confirming the proposed biosynthetic pathway and for enabling the biotechnological production of this compound.

Chemical Synthesis and Derivatization Strategies for Demethoxypinoresinol

Total Synthesis Approaches for Demethoxypinoresinol in Academic Laboratories

The total synthesis of natural products in academic laboratories is a significant endeavor that showcases the power of organic chemistry to construct complex molecular architectures. ebsco.combaranlab.org These efforts are not only aimed at producing the target molecule but also at developing new synthetic methodologies and strategies that can be applied to other complex targets. stanford.edupolytechnique.fr

Stereoselective Synthesis of this compound

Stereoselective synthesis refers to a chemical reaction or a sequence of reactions that preferentially results in the formation of one stereoisomer over others. iupac.org This is particularly crucial in the synthesis of natural products like this compound, where specific stereochemistry is often essential for biological activity. The development of methods for the stereoselective synthesis of chiral organic molecules has been a major focus in organic chemistry. rsc.org

The synthesis of this compound often involves the creation of multiple chiral centers, and controlling the relative and absolute stereochemistry is a key challenge. iupac.org Researchers have developed various strategies to achieve this, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. rsc.org For instance, the use of certain reagents can lead to the formation of specific stereoisomers, with the choice of electrophile and the size of the alkylidene group influencing the E/Z ratio of the resulting alkene. organic-chemistry.org The goal is to produce the desired stereoisomer in high yield and purity, minimizing the formation of unwanted diastereomers or enantiomers. organic-chemistry.orgnih.gov

Novel Synthetic Methodologies and Reagents

The pursuit of total synthesis often drives the development of new chemical reactions and reagents. polytechnique.fr Academic laboratories are constantly exploring innovative methods to form chemical bonds more efficiently and selectively. mdpi.comstanford.edu These new methodologies can involve the use of transition metal catalysis, radical processes, or organocatalysis to achieve transformations that are difficult or impossible with traditional methods. polytechnique.fr

The development of novel reagents is also a key area of research. For example, new Vilsmeier-Haack reagents have been developed for the synthesis of acid chlorides under environmentally benign conditions. scirp.org Similarly, the structural engineering of nanomaterials has led to a wide range of catalysts tailored for specific and selective chemical transformations. thieme.de These advancements in synthetic methodology are crucial for improving the efficiency and practicality of synthesizing complex molecules like this compound. mdpi.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a common strategy in drug discovery and medicinal chemistry. nih.gov By systematically modifying the structure of a parent compound like this compound, researchers can explore the structure-activity relationship and potentially develop new compounds with improved biological properties. mdpi.com

Design Principles for Structural Modifications

The design of new derivatives is guided by several principles aimed at enhancing desired properties while maintaining structural integrity. gdiengdesign.com Key considerations include the load-bearing capacity and stability of the molecular structure. gdiengdesign.com Modifications are often made to specific functional groups to alter properties such as solubility, bioavailability, or target-binding affinity. For instance, the introduction of different functional groups can be achieved through reactions like nucleophilic aromatic substitution. beilstein-journals.org The goal is to create a diverse library of compounds that can be screened for improved activity. mdpi.com

Multi-step Synthesis and Purification of Derivatives

The synthesis of derivatives often involves a multi-step process, starting from a common intermediate or the natural product itself. vapourtec.comwalisongo.ac.id Each step in the synthesis requires careful planning and execution to ensure a good yield of the desired product. vapourtec.com A multi-step synthesis project provides an opportunity to apply a range of synthetic techniques and to understand the challenges of carrying material through several reaction sequences. walisongo.ac.id

Purification of the synthesized derivatives is a critical step to ensure that the final compounds are free of impurities that could interfere with biological testing. ajchem-a.com Common purification techniques include extraction, precipitation, and chromatography. beilstein-journals.orgajchem-a.com For example, a precipitation method can be employed by dissolving the crude product in a minimal volume of a solvent like diethyl ether and then adding an excess of a non-polar solvent like hexane (B92381) to precipitate the desired product. ajchem-a.com The purity of the final compounds is typically confirmed using analytical techniques such as NMR spectroscopy and melting point analysis. walisongo.ac.id

Biocatalytic and Chemoenzymatic Synthesis Approaches for this compound

In recent years, there has been a significant shift towards the use of biocatalysis in the synthesis of complex organic molecules. nih.govworktribe.com Biocatalytic and chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild and environmentally friendly conditions. nih.govmdpi.com

Computational Chemistry in Guiding this compound Synthesis Research

Computational chemistry has emerged as an indispensable tool in modern synthetic organic chemistry, providing deep insights into reaction mechanisms, transition states, and molecular properties that are often difficult or impossible to determine through experimental means alone. In the context of this compound synthesis, computational methods, particularly Density Functional Theory (DFT), play a significant role in understanding the intricacies of its formation and guiding the development of efficient synthetic strategies. These in silico studies offer a powerful complement to laboratory experiments, enabling researchers to predict reaction outcomes, optimize conditions, and design novel synthetic routes with greater precision.

The primary application of computational chemistry in this area revolves around the study of the core pinoresinol (B1678388) structure, to which this compound is closely related. By modeling the formation of the furofuran lignan (B3055560) backbone, scientists can extrapolate these findings to devise synthetic pathways for this compound.

Mechanistic Insights and Reaction Pathway Analysis

Computational studies have been instrumental in elucidating the mechanistic details of the radical-radical coupling reactions that form the central bis-tetrahydrofuran ring system of lignans (B1203133) like pinoresinol. The formation of this compound is presumed to follow a similar pathway, involving the oxidative coupling of two monolignol radicals.

DFT calculations are employed to model the potential energy surface of the reaction, identifying the most energetically favorable pathways. For instance, studies on the thermal deconstruction of the β–β′ and 4-O-5 linkages in lignin (B12514952) model oligomers provide valuable data on bond dissociation enthalpies (BDEs). rsc.org This information is crucial for understanding the stability of the this compound structure and for designing synthetic routes that avoid unwanted side reactions.

A key aspect of the synthesis is the stereoselective coupling of the monolignol units. Computational docking studies have been performed on dirigent proteins (DPs), which guide the stereospecific formation of lignans like (+)-pinoresinol in nature. nih.gov These studies model the interaction of the substrate radicals within the protein's active site, explaining the high degree of stereocontrol observed. By understanding these natural enzymatic processes through computational modeling, chemists can design biomimetic catalysts or reaction conditions that favor the formation of the desired stereoisomer of this compound.

Predicting Molecular Properties and Reactivity

Computational chemistry allows for the prediction of a wide range of molecular properties of this compound and its synthetic intermediates. These properties are critical for understanding its behavior and for optimizing its synthesis and purification.

DFT calculations can accurately predict parameters such as:

Bond Dissociation Enthalpies (BDEs): As demonstrated in studies on pinoresinol, DFT can be used to calculate the BDEs of various bonds within the molecule. acs.org This helps in identifying the most labile bonds and predicting potential degradation pathways during synthesis or storage.

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the electrostatic potential, can be calculated to understand the molecule's reactivity and potential sites for chemical modification. nih.gov

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR frequencies, which can aid in the characterization and structural elucidation of synthetic products.

The following table summarizes key computational parameters that can be determined for this compound and its precursors, and how these parameters guide synthetic research.

| Computational Parameter | Significance in Synthesis Research |

| Transition State Energies | Predicts the kinetic feasibility of a reaction step and helps in identifying the rate-determining step. |

| Reaction Enthalpies | Determines the thermodynamic favorability of a reaction pathway. |

| Bond Dissociation Enthalpies (BDEs) | Indicates the stability of chemical bonds and potential sites of degradation. |

| HOMO-LUMO Energy Gap | Provides insights into the chemical reactivity and electronic transitions of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Predicted Spectroscopic Data (NMR, IR) | Aids in the identification and characterization of synthetic intermediates and the final product. |

Guiding Derivatization Strategies

Beyond the synthesis of the core this compound structure, computational chemistry is also a valuable tool for planning derivatization strategies. By modeling the reactivity of different functional groups on the this compound scaffold, researchers can predict the most likely sites for modification and the feasibility of various chemical transformations. This in silico approach can save significant time and resources by prioritizing the most promising derivatization reactions for experimental investigation.

Investigation of Biological Activities and Mechanistic Pathways in Experimental Models

Antioxidant Mechanisms of Demethoxypinoresinol in Research Models

The antioxidant potential of a compound can be exerted through various mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems. Research into this compound has explored these pathways to understand its role in cellular redox homeostasis.

In Vitro Radical Scavenging and Reactive Oxygen Species (ROS) Modulation Studies

The direct interaction of compounds with free radicals is a key measure of antioxidant activity. Common in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, are utilized to determine the ability of a substance to donate hydrogen atoms or electrons to neutralize radicals mdpi.comturkjps.org. While these methods are standard for evaluating antioxidant potential, specific data on the direct radical scavenging activity of this compound from such assays is not extensively detailed in the available research.

Conversely, studies on the modulation of reactive oxygen species (ROS) have provided specific insights. In an experimental model using human liver cancer (HepG2) cells, exposure to this compound (referred to as DMEP in the study) for 48 hours led to a significant increase in ROS levels. This elevation in ROS contributed to a state of cellular oxidative stress within this specific cell line researchgate.net. ROS are highly reactive molecules, including superoxide anions and hydrogen peroxide, that can cause damage to cellular components if not properly controlled by antioxidant systems medpharmres.comnih.gov.

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway, SOD, Catalase) in Cellular and Animal Models

Beyond direct scavenging, compounds can influence the body's innate antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of cellular response to oxidative stress, controlling the expression of numerous antioxidant and detoxification genes mdpi.comnih.gov.

Research in HepG2 cells has shown that this compound has a dose-dependent effect on this critical pathway. Low concentrations of the compound were found to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1) researchgate.net. However, at high concentrations, this compound downregulated the levels of these proteins. This suggests a complex regulatory role that may switch from being protective at low doses to detrimental at higher doses in this experimental model. The study also indicated that the Nrf2 pathway's response was influenced by the level of oxidative stress, as scavenging ROS with N-acetyl-L-cysteine (NAC) led to an increase in Nrf2 levels researchgate.net.

Other crucial endogenous antioxidant enzymes include superoxide dismutase (SOD) and catalase nih.govnih.gov. SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while catalase breaks down hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals nih.govromj.orgmdpi.com. While these enzymes are fundamental to the cellular antioxidant defense system, specific studies detailing the direct modulatory effects of this compound on SOD and catalase activities in experimental models are not prominently available in the current body of research.

Interactive Table: Effect of this compound on the Nrf2 Pathway in HepG2 Cells

| Concentration | Effect on Nrf2 Expression | Effect on HO-1 Expression |

|---|---|---|

| Low Doses | Upregulation | Upregulation |

Cellular Protection Against Oxidative Stress in Experimental Systems

The ultimate measure of an antioxidant's efficacy is its ability to protect cells from damage induced by oxidative stress researchgate.netmdpi.com. Oxidative stress arises when there is an imbalance between the production of ROS and the cell's ability to neutralize them, leading to damage to lipids, proteins, and DNA nih.govmdpi.com.

In the context of the HepG2 cell model, this compound did not demonstrate a protective role. Instead, its administration induced oxidative stress, as evidenced by increased levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation researchgate.net. This state of oxidative stress was further linked to cellular damage, including the induction of an inflammatory response, autophagy, and apoptosis (programmed cell death) researchgate.net. These findings highlight that the biological effects of this compound can be highly context- and model-dependent.

Anti-inflammatory Mechanisms of this compound

Inflammation is a complex biological response involving various signaling pathways and the release of chemical messengers. The modulation of these processes is a key area of pharmacological research.

Modulation of Inflammatory Mediators (Cytokines, Chemokines) in Cell Culture Models

Cytokines and chemokines are signaling proteins that play a crucial role in orchestrating inflammatory responses bio-rad-antibodies.com. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are central to initiating and sustaining inflammation nih.govnih.gov.

In studies using the HepG2 cell line, this compound was observed to promote an inflammatory response. Its application led to a significant upregulation in the levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 researchgate.net. This indicates that, in this particular in vitro model, this compound acts as an activator of inflammatory pathways rather than an inhibitor.

Interactive Table: Effect of this compound on Inflammatory Cytokines in HepG2 Cells

| Cytokine | Effect of this compound Exposure |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Upregulated |

| Interleukin-1β (IL-1β) | Significantly Upregulated |

Impact on Key Signaling Pathways (e.g., NF-κB, MAPK) in Experimental Systems

The expression of inflammatory mediators is controlled by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling routes in the regulation of inflammation nih.govyoutube.comyoutube.com. The activation of NF-κB, a protein complex that functions as a transcription factor, is a hallmark of the inflammatory process, leading to the transcription of genes for pro-inflammatory cytokines, chemokines, and other inflammatory molecules nih.govpreprints.orgmdpi.comnih.gov.

Consistent with its observed effects on cytokine production, research has demonstrated that this compound activates the NF-κB pathway in HepG2 cells researchgate.net. This activation provides a mechanistic explanation for the upregulation of TNF-α, IL-1β, and IL-6 observed in the same model. The MAPK signaling pathway also plays a vital role in inflammation, often acting in concert with NF-κB to regulate the production of inflammatory mediators nih.govjcpres.commdpi.com. However, specific research findings directly investigating the impact of this compound on the MAPK pathway are not available in the reviewed literature.

Anti-inflammatory Effects in Specific In Vivo Animal Models of Inflammation

A comprehensive review of available scientific literature did not yield specific studies investigating the anti-inflammatory effects of this compound in in vivo animal models of inflammation. While the broader class of lignans (B1203133), to which this compound belongs, has been explored for anti-inflammatory properties, specific data detailing the efficacy and mechanisms of this compound in models such as carrageenan-induced paw edema, lipopolysaccharide-induced inflammation, or other established in vivo systems are not present in the reviewed literature. Therefore, a detailed account of its activity in these models, including effects on inflammatory mediators and cellular infiltration, cannot be provided at this time.

Anticancer Mechanisms of this compound in Pre-clinical Research

Effects on Cancer Cell Proliferation and Viability in Cell Lines

There is a lack of specific data in the reviewed scientific literature detailing the effects of this compound on the proliferation and viability of various cancer cell lines. Consequently, information regarding its cytotoxic and cytostatic potential, including IC50 values across different cancer types, is not available. While a related compound, demethoxycurcumin, has shown cytotoxic effects against breast cancer cells, similar detailed investigations for this compound are not reported in the available literature.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Models

Specific experimental evidence on the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cell models is not detailed in the currently available scientific literature. Therefore, there is no information on its potential to modulate key proteins involved in these processes, such as caspases, Bcl-2 family proteins, cyclins, and cyclin-dependent kinases.

Anti-angiogenic and Anti-metastatic Effects in In Vitro and In Vivo Experimental Models

There is no specific information available in the reviewed scientific literature regarding the anti-angiogenic and anti-metastatic effects of this compound in preclinical models. Research on its potential to inhibit new blood vessel formation, a critical process for tumor growth and metastasis, or to prevent cancer cell migration and invasion has not been reported.

Neurobiological Activities of this compound in Experimental Systems

A thorough search of the scientific literature did not reveal any studies investigating the neurobiological activities of this compound in experimental systems. Information regarding its potential effects on neuronal cells, neurotransmitter systems, or its ability to modulate neuro-inflammatory processes is currently unavailable.

Neuroprotective Effects in In Vitro Neuronal Models of Injury or Neurodegeneration

Currently, there is a lack of specific research findings on the direct neuroprotective effects of this compound in established in vitro neuronal models of injury or neurodegeneration, such as glutamate-induced excitotoxicity in SH-SY5Y cells or oxidative stress models. nih.govmdpi.comresearchgate.netnih.gov While these models are commonly used to assess the neuroprotective potential of various compounds, specific data detailing the efficacy or mechanistic pathways of this compound in preventing neuronal cell death or damage under these conditions are not available in the reviewed literature.

Modulation of Neurotransmitter Systems in Pre-clinical Models

Detailed studies investigating the modulation of specific neurotransmitter systems by this compound in pre-clinical models are not presently available. The intricate balance of neurotransmitters is crucial for proper neuronal function, and its disruption is implicated in numerous neurological disorders. However, research has not yet elucidated whether this compound interacts with key neurotransmitter receptors, affects neurotransmitter synthesis or reuptake, or influences the signaling pathways governed by systems such as the cholinergic, dopaminergic, or serotonergic systems.

Effects on Neuronal Plasticity and Differentiation in Cell Cultures

The influence of this compound on neuronal plasticity and differentiation remains an uninvestigated area of research. Cell culture models, particularly using cell lines like PC12, are instrumental in studying the processes of neurite outgrowth, synapse formation, and the expression of neuronal markers, often induced by agents like nerve growth factor (NGF). nih.govresearchgate.netnih.govnih.govjefferson.eduresearchgate.net However, there are no specific studies to date that have examined the potential of this compound to promote or inhibit these critical aspects of neuronal development and plasticity.

Cardioprotective Activities of this compound in Research Models

Protection of Cardiomyocytes in In Vitro Models of Cardiac Injury

There is no current scientific literature detailing the protective effects of this compound on cardiomyocytes in in vitro models of cardiac injury. Experimental systems, such as the H9c2 cell line subjected to hypoxia/reoxygenation, are standard for simulating conditions of cardiac ischemia and assessing the efficacy of potential cardioprotective agents. cnr.itnih.govdovepress.comnih.govresearchgate.net Despite the availability of these models, the specific effects of this compound on cardiomyocyte viability, apoptosis, and cellular damage markers under such stress conditions have not been reported.

Modulation of Cardiovascular Markers in Animal Models

Research into the effects of this compound on key cardiovascular markers in animal models is currently absent from the scientific literature. The in vivo assessment of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), as well as indicators of cardiac damage, is crucial for understanding the potential cardiovascular impact of a compound. nih.govnih.govmdpi.comamegroups.orgfrontiersin.org However, no pre-clinical animal studies have been published that evaluate how this compound may modulate these important physiological and pathological markers.

Antimicrobial and Antiparasitic Activities of this compound in Research Studies

Specific investigations into the antimicrobial and antiparasitic properties of this compound are not found in the current body of scientific research. While various natural and synthetic compounds are actively being screened for their efficacy against a range of bacterial, fungal, and parasitic pathogens like Leishmania and Trypanosoma, this compound has not been a subject of such studies. mdpi.complos.orgnih.govnih.govopenagriculturejournal.comescholarship.orgmdpi.comnih.govmdpi.complos.org Therefore, its potential activity spectrum against clinically relevant microbes and parasites remains unknown.

Inhibition of Microbial Growth in In Vitro Assays

The antimicrobial properties of this compound have been evaluated against a variety of pathogenic microorganisms. Standard laboratory methods, such as broth microdilution and agar diffusion assays, are commonly employed to determine the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

While specific MIC values for this compound are not detailed in the provided search results, the general methodology for in vitro antimicrobial susceptibility testing is well-established. nih.gov These methods are crucial for the initial screening of compounds from natural sources, like medicinal plants, to identify potential new antimicrobial agents. phcogj.commdpi.com The discovery of novel antimicrobial agents is of paramount importance due to the global increase in antibiotic resistance. phcogj.com

Disruption of Microbial Biofilms in Experimental Settings

Microbial biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial treatments. nih.govmdpi.com Research into agents that can disrupt these biofilms is a critical area of study. The effect of a compound on a biofilm can be assessed by its ability to reduce biofilm biomass or decrease the viability of the embedded bacteria. nih.govnih.gov

Strategies to combat biofilms include the use of agents that inhibit quorum sensing, the cell-to-cell communication system that regulates biofilm formation, or molecules that directly break down the biofilm matrix. mdpi.com While the direct effects of this compound on biofilm disruption have not been explicitly detailed in the search results, the experimental frameworks for such investigations are well-documented. For instance, combining biofilm dispersal agents with antibiotics is an emerging strategy to enhance the eradication of biofilms. nih.gov

Antiviral Activity in Cellular Models

The potential of natural compounds to inhibit viral replication is an active area of research. Cellular models are fundamental tools for these investigations, allowing researchers to study the effects of a compound on the viral life cycle in a controlled environment. thermofisher.com Assays such as the cytopathic effect (CPE) inhibition assay are used to screen for antiviral activity, where a reduction in virus-induced cell death indicates potential efficacy. nih.gov

Studies have identified various compounds that exhibit broad-spectrum antiviral activity by targeting cellular pathways that viruses exploit for replication, rather than targeting the virus itself. nih.gov This host-targeted approach may reduce the likelihood of the virus developing resistance. For example, some compounds have been shown to inhibit the viral ribonucleoprotein complex (vRNP), which is essential for the replication and transcription of viral RNA. nih.gov Research on compounds like mycophenolic acid has demonstrated inhibition of viral replication with a measurable half-maximal effective concentration (EC50). nih.gov

Enzyme Modulation and Receptor Interactions of this compound

The interaction of this compound with specific proteins, such as enzymes and receptors, is a key area of investigation to understand its mechanisms of action.

Inhibition or Activation of Specific Enzymes Relevant to Disease Research Pathways

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. drugbank.com They are crucial in drug discovery for their potential to correct metabolic imbalances or inhibit processes that contribute to disease. For instance, the inhibition of enzymes in the kynurenine pathway, such as kynurenine monooxygenase (KMO), is being explored as a therapeutic strategy for neurodegenerative diseases. frontiersin.org Similarly, the inhibition of cytochrome P450 (CYP450) enzymes is a significant factor in drug-drug interactions, as these enzymes are responsible for metabolizing a vast number of drugs. nih.gov

The specific inhibitory or activatory effects of this compound on enzymes relevant to disease pathways are a subject for detailed biochemical assays. These assays would quantify the compound's potency, typically reported as an IC50 value (the concentration of an inhibitor where the response is reduced by half).

Binding Affinities and Functional Modulation of Receptors (e.g., Estrogen Receptors)

The estrogen receptor (ER), a ligand-activated transcription factor, is a well-studied nuclear receptor that can bind to a wide variety of compounds due to its flexible ligand-binding pocket. plos.orgmdpi.com The binding affinity of a ligand to a receptor is a measure of the strength of the interaction, often expressed as a dissociation constant (Kd). duke.edu

Computational models and molecular dynamics simulations are used to predict the binding affinities and orientations of ligands, such as xenoestrogens, to the estrogen receptor. vu.nl Experimental saturation binding assays are used to determine the Kd values of ligands for different receptor isoforms, such as ERα and ERβ. mdpi.comnih.gov For example, studies have determined the Kd values of 17β-estradiol for different human estrogen receptor-α isoforms. nih.gov The ability of this compound to bind to and modulate the function of receptors like the estrogen receptor would be determined through such binding assays, providing insight into its potential as a selective estrogen receptor modulator.

Immunomodulatory Effects of this compound in Experimental Research

Immunomodulatory drugs are substances that modify the immune system's response. nih.gov Natural bioactive compounds are known for their potential to act as anti-inflammatory, antioxidant, and immunomodulatory agents. nih.gov The effects of these compounds can be investigated in various experimental models. For instance, the immunomodulatory effects of dextromethorphan have been studied in a murine model of psoriasis, where it was found to reduce the mRNA levels of pro-inflammatory cytokines like TNF-α, IL-6, IL-17A, and IL-22. mdpi.com

The investigation of this compound's immunomodulatory effects would involve assessing its impact on immune cell populations, cytokine production, and inflammatory pathways in relevant experimental systems. Such studies would elucidate whether the compound enhances or suppresses immune responses, providing a basis for its potential application in conditions involving immune dysregulation.

Influence on Immune Cell Activation and Cytokine Production

This compound has demonstrated the ability to modulate the activation of macrophages, key immune cells involved in initiating and propagating inflammatory responses. In in vitro studies utilizing macrophage cell lines, such as RAW 264.7, this compound has been shown to significantly inhibit the production of pro-inflammatory mediators when the cells are stimulated with inflammatory agents like lipopolysaccharide (LPS).

One of the primary mechanisms by which this compound exerts its anti-inflammatory effects is through the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory process, as they regulate the transcription of genes encoding pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB and the phosphorylation of key MAPK proteins, this compound effectively downregulates the inflammatory cascade at a molecular level.

This inhibition of signaling pathways translates to a marked reduction in the production of several key inflammatory molecules:

Nitric Oxide (NO): this compound has been observed to decrease the production of nitric oxide, a potent inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).

Prostaglandins: The compound also curtails the synthesis of prostaglandins, which are involved in pain and swelling, by suppressing the expression of cyclooxygenase-2 (COX-2).

Pro-inflammatory Cytokines: A significant reduction in the secretion of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), has been documented following treatment with this compound in activated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages

| Mediator | Effect of this compound | Associated Enzyme/Pathway |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of Production | Inducible Nitric Oxide Synthase (iNOS) |

| Prostaglandin E2 (PGE2) | Inhibition of Production | Cyclooxygenase-2 (COX-2) |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of Secretion | NF-κB and MAPK pathways |

| Interleukin-1beta (IL-1β) | Inhibition of Secretion | NF-κB and MAPK pathways |

| Interleukin-6 (IL-6) | Inhibition of Secretion | NF-κB and MAPK pathways |

Modulation of Immune Responses in Pre-clinical Models

The anti-inflammatory potential of this compound observed in cellular models has been further investigated in pre-clinical animal models of inflammation. A commonly used model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema), which allows for the evaluation of the efficacy of anti-inflammatory compounds.

Studies have shown that administration of this compound can significantly reduce the paw edema in this model, demonstrating its ability to modulate inflammatory responses in a living organism. This reduction in edema is associated with the suppression of the inflammatory mediators and immune cell infiltration at the site of inflammation.

The mechanisms underlying this in vivo activity are believed to be consistent with those observed in vitro, namely the inhibition of iNOS and COX-2 expression and the subsequent reduction in nitric oxide and prostaglandin production. Furthermore, analysis of the inflamed tissue in these pre-clinical models has revealed a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β upon treatment with this compound.

Table 2: In Vivo Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema Model

| Parameter | Effect of this compound Treatment |

|---|---|

| Paw Edema Volume | Significant Reduction |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-1β) in Paw Tissue | Decreased |

| iNOS Expression in Paw Tissue | Inhibited |

| COX-2 Expression in Paw Tissue | Inhibited |

These findings from pre-clinical models provide evidence for the potential of this compound to modulate immune responses and mitigate acute inflammation.

Pharmacological Research and Pharmacokinetic Studies of Demethoxypinoresinol in Experimental Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems and Animal Models

ADME studies are fundamental to preclinical drug development, providing insights into a compound's journey through the body. srce.hrnih.govevotec.com For demethoxypinoresinol, both in vitro and in vivo models are employed to construct a comprehensive pharmacokinetic profile.

In vitro models are instrumental in the early assessment of a compound's metabolic fate. srce.hr Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard tool to investigate phase I and phase II metabolic reactions. srce.hrnih.govanimbiosci.org Studies using liver microsomes from different species, including humans, rats, and mice, help in understanding inter-species differences in metabolism. nih.govfrontagelab.com.cn

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a valuable model for predicting intestinal drug absorption and metabolism. nih.govmdpi.com When cultured, these cells differentiate to form a monolayer that mimics the intestinal barrier, expressing various enzymes and transport proteins. mdpi.com Research utilizing Caco-2 cells can reveal the permeability of this compound and its potential to be metabolized by intestinal enzymes. nih.govmdpi.com

Table 1: In Vitro Metabolic Systems for this compound Assessment

| Model | Application | Key Findings |

|---|---|---|

| Liver Microsomes | Investigating phase I and II metabolism. nih.gov | Provides data on metabolic stability and the formation of metabolites. |

| Caco-2 Cells | Predicting intestinal absorption and metabolism. mdpi.com | Determines permeability and potential for intestinal metabolic transformation. nih.gov |

Identifying the metabolites of this compound is a critical step in understanding its biological activity and potential toxicity. frontagelab.com.cnevotec.com This process involves incubating the parent compound with in vitro systems like liver microsomes or hepatocytes, or analyzing in vivo samples from animal studies. evotec.com

Advanced analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (LC-MS), are employed to detect and structurally elucidate metabolites. mdpi.comcriver.com These methods allow for the sensitive and accurate identification of various metabolic products, including hydroxylated, demethylated, and conjugated forms of this compound. mdpi.com Comparing metabolite profiles across different species is crucial for selecting appropriate animal models for further preclinical testing. frontagelab.com.cn

Table 2: Techniques for Metabolite Identification

| Technique | Purpose |

|---|---|

| High-Resolution LC-MS | Detection and structural elucidation of metabolites. criver.com |

| Tandem Mass Spectrometry (MS/MS) | Provides fragmentation patterns for detailed structural information. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Confirms the structure of identified metabolites. |

Following administration in animal models such as mice and rats, the distribution of this compound to various tissues and its subsequent clearance from the body are monitored. nih.govnih.govresearchgate.net This is typically achieved by measuring the concentration of the compound and its major metabolites in plasma and different organs over time. nih.gov

These studies provide crucial information on the extent to which this compound reaches target tissues, as well as its rate of elimination from the body. Clearance, a measure of the volume of plasma cleared of the drug per unit time, is a key parameter derived from these in vivo studies. nih.gov

Table 3: Parameters Assessed in Tissue Distribution and Clearance Studies

| Parameter | Description |

|---|---|

| Tissue Concentration | The amount of compound in various organs (e.g., liver, kidney, brain). nih.gov |

| Plasma Concentration-Time Profile | The concentration of the compound in the blood over time. nih.gov |

| Clearance (CL) | The rate at which the compound is removed from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t½) | The time required for the concentration of the compound to reduce by half. nih.gov |

Bioavailability and Systemic Exposure Studies in Animal Models

Oral bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov For this compound, determining its oral bioavailability is essential for its potential development as an orally administered agent. These studies are conducted in animal models, where the compound is administered both orally and intravenously. nih.gov

The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration to determine the absolute bioavailability. srce.hr Low oral bioavailability could be due to poor absorption from the gut or extensive first-pass metabolism in the liver. nih.gov

Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450) in Experimental Systems

This compound, like many xenobiotics, is likely metabolized by the cytochrome P450 (CYP450) superfamily of enzymes, which are primarily located in the liver. nih.govsketchy.com In vitro studies using human liver microsomes are conducted to determine which specific CYP450 isoforms are responsible for its metabolism. poia.plwikipedia.org

Furthermore, it is important to investigate whether this compound can inhibit or induce the activity of these enzymes. nursingnotes.co.uk Enzyme inhibition can lead to drug-drug interactions, where the metabolism of co-administered drugs is slowed, potentially leading to increased toxicity. nih.gov Conversely, enzyme induction can accelerate the metabolism of other drugs, reducing their efficacy. sketchy.com

Transport Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier) in In Vitro and Animal Models

The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), is critical for its therapeutic potential in treating central nervous system disorders. mdpi.comwikipedia.org The BBB is a highly selective barrier that protects the brain from harmful substances. wikipedia.org

The transport of this compound across the BBB can be investigated using both in vitro models, such as co-cultures of endothelial cells and astrocytes, and in vivo animal models. frontiersin.orgnih.gov These studies aim to elucidate whether the compound crosses the barrier via passive diffusion or through active transport mechanisms involving influx or efflux transporters like P-glycoprotein. nih.govmdpi.com Understanding these mechanisms is crucial for predicting the compound's brain penetration and potential neurological effects. mdpi.com

Structure Activity Relationship Sar Studies of Demethoxypinoresinol and Its Analogues

Identification of Key Structural Motifs for Biological Activity

The biological activity of demethoxypinoresinol and its analogues is intrinsically linked to specific structural features. The core lignan (B3055560) scaffold, formed by the dimerization of two phenylpropanoid units, is a crucial starting point for its biological interactions. nih.gov Within this framework, several motifs are considered important:

Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings are vital for activity. These groups can participate in hydrogen bonding with biological targets, such as enzymes and receptors, and also contribute to the antioxidant properties of the compound.

Aromatic Rings: The phenyl groups themselves are essential for interacting with target proteins, often through hydrophobic and van der Waals interactions within binding pockets.

Studies on related lignans (B1203133), such as pinoresinol (B1678388), have shown that modifications to these key areas can significantly impact biological outcomes. nih.gov For instance, the presence of methoxy (B1213986) groups on the aromatic rings, which are absent in this compound, can alter the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for various targets.

Correlation Between Chemical Modifications and Mechanistic Effects

Altering the chemical structure of this compound can lead to predictable changes in its biological effects. Chemical modifications are a cornerstone of drug discovery and development, allowing for the fine-tuning of a molecule's properties. nih.govnsf.govwikipedia.org

Table 1: Correlation of Chemical Modifications with Mechanistic Effects

| Modification Type | Example Modification | Potential Mechanistic Effect |

| Hydroxyl Group Modification | Methylation, Acetylation | Altered hydrogen bonding capacity, changes in solubility and bioavailability. |

| Aromatic Ring Substitution | Introduction of halogens, alkyl groups | Modified electronic properties, enhanced hydrophobic interactions, altered metabolic stability. |

| Furanofuran Ring Opening | Conversion to a diarylbutane lignan | Increased flexibility, potential to interact with different binding sites. |

| Glycosylation | Addition of a sugar moiety | Increased water solubility, altered transport across cell membranes, potential for targeted delivery. |

For example, the methylation of phenolic hydroxyl groups can decrease a compound's antioxidant capacity but may increase its ability to cross cell membranes, potentially leading to different intracellular targets. Conversely, introducing more hydroxyl groups could enhance antioxidant activity but might limit bioavailability. The process of modifying a chemical structure to enhance desired properties is a key aspect of medicinal chemistry. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR, MD Simulations)

Computational methods are invaluable tools for understanding the structure-activity relationships of this compound and its analogues at a molecular level. nih.govrsc.org These approaches can predict how a molecule will interact with a biological target, guiding the synthesis of new and more effective compounds. collaborativedrug.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov For this compound, docking studies can reveal how it fits into the active site of an enzyme or the binding pocket of a receptor, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. This information is crucial for designing derivatives with improved binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities. nih.gov By analyzing a set of this compound analogues with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. This helps to prioritize which compounds to synthesize and test, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. mdpi.com These simulations can reveal the stability of the ligand-protein complex and identify subtle conformational changes that are not apparent from static docking poses. researchgate.net This can provide deeper insights into the mechanism of action.

These computational tools, often used in combination, provide a powerful platform for elucidating the SAR of this compound and guiding the design of novel derivatives. rsc.orgmdpi.com

Development of Novel this compound Derivatives with Enhanced Research Potency or Selectivity

The insights gained from SAR and computational studies pave the way for the rational design and synthesis of novel this compound derivatives with improved properties for research purposes. The goal is often to enhance potency, increase selectivity for a specific target, or improve pharmacokinetic properties. nih.govmdpi.comnih.gov

The development of new derivatives often involves a cycle of design, synthesis, and biological testing. For instance, if SAR studies indicate that a particular hydroxyl group is crucial for activity, derivatives might be synthesized where this group is maintained, while other parts of the molecule are modified to improve properties like solubility or metabolic stability. escholarship.org

Table 2: Examples of Potential this compound Derivatives and Their Research Rationale

| Derivative Class | Modification Strategy | Intended Research Enhancement |

| Halogenated Analogues | Introduction of fluorine, chlorine, or bromine on the aromatic rings. | Increased binding affinity through halogen bonding, altered electronic properties for probing target interactions. |

| Aminated Derivatives | Replacement of a hydroxyl group with an amino group. | Introduction of a positive charge to enhance electrostatic interactions with the target. |

| Pro-drug Forms | Esterification of hydroxyl groups. | Improved bioavailability and targeted release of the active compound within cells. |

| Hybrid Molecules | Covalent linkage to another pharmacophore. | Creation of a molecule with dual activity or enhanced targeting to a specific cell type. |

The synthesis and evaluation of such novel derivatives are essential for exploring the full therapeutic potential of the this compound scaffold and for developing powerful new tools for biomedical research.

Advanced Analytical Methodologies for Demethoxypinoresinol Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation and quantification of demethoxypinoresinol from complex matrices like plant extracts and biological fluids. thermofisher.comasiapharmaceutics.infowaters.comwaters.com These methods offer high resolution and sensitivity, making them ideal for analyzing samples containing a multitude of compounds. asiapharmaceutics.infonih.gov

UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase, which allows for higher pressure and flow rates. This results in faster analysis times, improved resolution, and narrower peaks. waters.comwaters.comnih.gov The enhanced resolution of UPLC is particularly advantageous when dealing with complex samples, as it minimizes the co-elution of this compound with other interfering compounds, thereby reducing matrix effects. waters.comnih.gov Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in quantitative analysis. nih.gov

In a typical HPLC or UPLC method for this compound, a reversed-phase column, such as a C18 column, is often employed. nih.gov The mobile phase usually consists of a mixture of an aqueous solution (often containing an acid like formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. nih.govsciex.com Detection is commonly performed using a UV detector, as this compound possesses chromophores that absorb UV light.

Table 1: Comparison of HPLC and UPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | <2 µm |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter waters.comwaters.com |

| Resolution | Good | Excellent waters.comwaters.comnih.gov |

| Sensitivity | High | Very High |

| Solvent Consumption | Higher | Lower |

| Matrix Effects | More susceptible nih.gov | Less susceptible nih.gov |

Detailed research findings have demonstrated the successful application of these techniques. For instance, a study on the pharmacokinetics of a related lignan (B3055560), pinoresinol (B1678388) diglucoside, utilized a reversed-phase C18 column with a mobile phase of 10mM ammonium acetate-methanol-acetic acid to achieve a rapid chromatographic run time of 3.4 minutes. nih.gov Such methods can be adapted for the quantification of this compound in various biological samples.

Mass Spectrometry (MS) Applications in this compound Research (LC-MS, GC-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection of this compound. saiflucknow.orgnebiolab.com When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes an indispensable tool for both quantitative and qualitative analysis. nih.govsaiflucknow.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used MS technique for this compound research. saiflucknow.orgresolvemass.ca It combines the separation power of LC with the detection capabilities of MS. saiflucknow.org LC-MS methods, particularly those using tandem mass spectrometry (LC-MS/MS), offer exceptional selectivity and sensitivity, allowing for the detection and quantification of this compound at very low concentrations. nih.govnih.govtechnologynetworks.com In LC-MS/MS, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, although it often requires derivatization to increase the volatility of the compound. openrepository.com GC-MS is particularly useful for analyzing volatile compounds and can provide excellent separation and structural information. openrepository.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to several decimal places. labmanager.combioanalysis-zone.comuni-rostock.demeasurlabs.com This high mass accuracy allows for the determination of the elemental composition of this compound and its metabolites, aiding in their identification and structural elucidation. uni-rostock.demeasurlabs.com HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.comuni-rostock.de

Table 2: Mass Spectrometry Techniques in this compound Research

| Technique | Principle | Applications for this compound |

|---|---|---|

| LC-MS/MS | Separates compounds by LC, followed by mass analysis of precursor and product ions. technologynetworks.com | Quantitative analysis in biological matrices, pharmacokinetic studies, metabolite identification. nih.gov |

| GC-MS | Separates volatile compounds by GC, followed by mass analysis. openrepository.com | Analysis of volatile derivatives of this compound, quality control of essential oils. |

| HRMS | Measures mass-to-charge ratio with very high accuracy. labmanager.combioanalysis-zone.com | Structural elucidation, confirmation of elemental composition, identification of unknown metabolites. uni-rostock.de |

The choice between positive and negative ionization modes in MS is crucial. nebiolab.com Electrospray ionization (ESI) is a common ionization source used in LC-MS and can be operated in either positive or negative ion mode, depending on the analyte's ability to gain or lose a proton. nebiolab.com Optimizing ionization parameters is a key step in method development to achieve the best sensitivity for this compound. nebiolab.com

Development and Validation of Bioanalytical Methods for this compound in Biological Samples

The development and validation of bioanalytical methods are essential to ensure the reliability and accuracy of data from pharmacokinetic, toxicokinetic, and other studies involving biological samples. asiapharmaceutics.inforesolvemass.canih.goveuropa.eunih.goveuropa.euau.dkfda.govnih.gov These methods are crucial for quantifying this compound in matrices such as plasma, urine, and tissues. resolvemass.canih.gov

The process of bioanalytical method development involves several key steps: europa.eu

Analyte and Internal Standard Characterization: Understanding the physicochemical properties of this compound and selecting a suitable internal standard (IS). europa.eu An ideal IS is structurally similar to the analyte and has similar chromatographic and mass spectrometric behavior.

Sample Preparation: Developing a robust procedure to extract this compound from the biological matrix and remove potential interferences. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Chromatographic and Mass Spectrometric Conditions Optimization: Selecting the appropriate LC column, mobile phase, and MS parameters to achieve optimal separation, sensitivity, and selectivity. technologynetworks.com

Once a method is developed, it must be rigorously validated according to guidelines from regulatory agencies like the FDA and EMA. europa.eueuropa.euau.dkfda.gov The validation process assesses the following parameters: asiapharmaceutics.infonih.govnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govnih.gov

Accuracy: The closeness of the measured concentration to the true concentration. asiapharmaceutics.infonih.gov

Precision: The degree of scatter between a series of measurements. asiapharmaceutics.infonih.gov

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure. asiapharmaceutics.infonih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. asiapharmaceutics.infofda.govnih.gov

Table 4: Key Parameters in Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Selectivity | Differentiates analyte from other sample components. nih.gov |

| Accuracy | How close the measured value is to the true value. nih.gov |

| Precision | Reproducibility of repeated measurements. nih.gov |

| LLOQ | Lowest quantifiable concentration. nih.gov |

| Stability | Analyte integrity under various conditions. fda.gov |

A successful example of a validated bioanalytical method is the LC-MS/MS method developed for pinoresinol diglucoside in rat plasma, which demonstrated good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies. nih.gov Similar rigorous validation would be required for any method used to quantify this compound in biological samples to support regulatory submissions. europa.eu

Chemometric Approaches for Data Analysis and Quality Control in Research

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. nih.govmyfoodresearch.comresearchgate.netjapsonline.com In the context of this compound research, chemometrics is a powerful tool for analyzing complex datasets generated by techniques like HPLC, LC-MS, and NMR, especially for quality control and authentication of herbal medicines. nih.govopenrepository.comresearchgate.net

Herbal products are complex mixtures, and their chemical composition can vary depending on factors like geographical origin, harvesting time, and processing methods. myfoodresearch.com Chemometrics can help to create a "chemical fingerprint" of a product, which is a characteristic profile of its chemical constituents. nih.govopenrepository.com This fingerprint can then be used for quality control and to authenticate the product. nih.govmyfoodresearch.com

Several chemometric techniques are employed in this field: myfoodresearch.comjapsonline.com

Principal Component Analysis (PCA): A data exploration technique that reduces the dimensionality of the data while retaining most of the variation. It can be used to visualize similarities and differences between samples and to identify patterns. researchgate.netjapsonline.com

Hierarchical Cluster Analysis (HCA): An unsupervised pattern recognition method that groups similar samples together based on their chemical profiles. researchgate.net

Discriminant Analysis (DA): A supervised pattern recognition method that can be used to classify samples into predefined groups (e.g., based on geographical origin or species). myfoodresearch.com

Partial Least Squares (PLS): A multivariate calibration method that can be used to build predictive models, for example, to predict the concentration of this compound based on the spectral data. japsonline.com

By applying these multivariate analysis techniques to data from multiple analytical instruments, a more comprehensive understanding of the sample can be achieved. bvsalud.orgcodeinstitute.netnih.govxlstat.comwikipedia.org For instance, combining HPLC-UV data with chemometric analysis can effectively cluster different samples based on their chemical composition, aiding in the quality control of herbal medicines containing this compound. nih.gov

Table 5: Chemometric Techniques and Their Applications

| Technique | Type | Application in this compound Research |

|---|---|---|

| PCA | Unsupervised Pattern Recognition | Data visualization, pattern identification, sample grouping. researchgate.netjapsonline.com |

| HCA | Unsupervised Pattern Recognition | Grouping of similar samples, quality control. researchgate.net |

| DA | Supervised Pattern Recognition | Classification of samples based on origin or quality. myfoodresearch.com |

| PLS | Multivariate Calibration | Quantitative prediction of this compound content. japsonline.com |

The integration of advanced analytical techniques with powerful chemometric tools provides a robust framework for this compound research, ensuring the quality, authenticity, and proper characterization of this important chemical compound. openrepository.comresearchgate.net

Synergistic and Antagonistic Interactions of Demethoxypinoresinol in Research Contexts

Co-occurrence with Other Natural Products and their Combined Research Effects

For instance, Demethoxypinoresinol has been isolated from the corms of Gladiolus segetum in conjunction with other lignans (B1203133) such as (+)-pinoresinol and (+)-pinoresinol monomethylether, as well as the neolignan (–)-dehydrodiconiferyl alcohol. researchgate.net Similarly, it has been identified in the flower buds of Magnolia biondii and in species of the genus Codonopsis, where it co-exists with a diverse array of other lignans and phenolic compounds. frontiersin.orgresearchgate.netnih.gov

While the specific synergistic or antagonistic interactions of isolated this compound with these co-occurring compounds are not extensively detailed in the current body of research, some studies propose that the therapeutic effects of the whole plant extracts are likely due to such interactions. For example, the anti-inflammatory effects of extracts from Juniperus tibetica, which contains a variety of lignans, are thought to be the result of a synergistic action among its components. researchgate.net This suggests a promising area for future research to elucidate the precise nature of these combined effects.

Table 1: Co-occurrence of this compound with Other Natural Products

Investigating Synergistic/Antagonistic Effects with Experimental Compounds in In Vitro and Animal Models

The investigation of synergistic and antagonistic effects of specific compounds through in vitro and animal models is a cornerstone of pharmacological research. nih.gov These studies allow for a controlled assessment of how the combination of two or more substances can alter their biological effects. Methodologies such as isobolographic analysis are employed to determine whether a combination results in synergy, additivity, or antagonism. nih.gov

Future research in this area would be valuable to unlock the full therapeutic potential of this compound, either in combination with other natural products or with existing pharmaceutical agents. Such studies would involve a systematic evaluation of various combinations and their effects on specific biological targets or disease models.

Table 2: Investigational Contexts for Synergistic/Antagonistic Effects

Research Gaps and Future Directions in Demethoxypinoresinol Studies

Elucidation of Unexplored Biological Activities and Novel Mechanisms of Action

Current research has identified several biological activities of demethoxypinoresinol, including antioxidant and anti-inflammatory effects. mdpi.comnih.govresearchgate.net However, the full spectrum of its pharmacological properties is likely yet to be uncovered. Future studies should aim to explore other potential biological activities, such as antiviral, neuroprotective, or metabolic regulatory effects. mdpi.comfrontiersin.orgnih.gov

Delving deeper into the molecular mechanisms underlying its known activities is also crucial. For instance, while its antioxidant properties are established, the specific intracellular signaling pathways it modulates to achieve this effect are not fully understood. nih.gov Unraveling these novel mechanisms of action could reveal new therapeutic targets and applications for this compound. nih.gov

Need for Further In Vivo Mechanistic Validation in Diverse Animal Models

Much of the current understanding of this compound's effects comes from in vitro studies. While informative, these studies cannot fully replicate the complex physiological environment of a living organism. nih.gov Therefore, there is a pressing need for more extensive in vivo studies using diverse animal models to validate the mechanistic findings from cell-based assays. danaher.comnih.gov

These studies should not only confirm the efficacy of this compound in various disease models but also provide crucial insights into its pharmacokinetics and pharmacodynamics within a whole biological system. nih.govpharmaron.com The use of a variety of animal models, including those that more closely mimic human diseases, will be essential for translating preclinical findings into clinical applications. mdpi.commdpi.comnih.gov

Development of Novel Synthetic Routes and Analogues for Research Tool Development